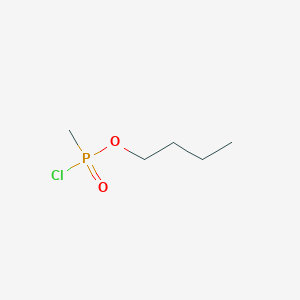
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C13H14N4O3 and its molecular weight is 274.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Medicinal Potential
- Enaminones as Precursors for Antitumor and Antimicrobial Agents : Enaminones were used to synthesize substituted pyridine derivatives with potential antitumor and antimicrobial activities (Riyadh, 2011).
- Antimycobacterial Activity of Substituted Isosteres : Substituted isosteres of pyridine and pyrazinecarboxylic acids were synthesized and showed antimycobacterial activity against Mycobacterium tuberculosis. These compounds were designed to improve cellular permeability and transform into active species upon cell entry (Gezginci, Martin, & Franzblau, 1998).
- Synthesis of Pyrazolo[3,4-d]pyrimidines : A study focused on synthesizing pyrazolo[3,4-d]pyrimidines, including antimetabolites like allopurinol, by reacting various α-cyano-β-ethoxyacrylamides with hydrazine and substituted hydrazines (Hildick & Shaw, 1971).
Chemical Reactions and Synthesis Techniques
- Synthesis of 2,3-Dihydropyrrolizines : Weinreb 3-(pyrrolidin-2-ylidene)propionamides were utilized for synthesizing 2,3-dihydropyrrolizines, a process involving the reaction of the carboxamide group with organometallic compounds (Calvo, González-Ortega, & Sañudo, 2002).
- Electrochemical Degradation of Pyrazine Antiviral Drugs : A study on the oxidative degradation of pyrazine antiviral drugs by electrogenerated superoxide radical anion, demonstrating the potential for controlled chemical modification of pyrazine structures (Nakayama & Honda, 2021).
Spectroscopy and Complexation Studies
- Spectroscopic Studies of Metal Complexes : Synthesis and analysis of metal (II) complexes of pyrazine-2-carboxylic acid derivative, involving aminolysis and spectroscopic characterization (Nzikayel, Ij, & Ec, 2017).
Biomedical Applications
- Use as Fluorescent Tracer Agents : Hydrophilic pyrazine-bis(carboxamides) were evaluated for use as fluorescent glomerular filtration rate tracer agents, showing promising results in in vitro and in vivo studies (Rajagopalan et al., 2011).
Properties
IUPAC Name |
N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c18-10(9-17-6-2-1-3-12(17)19)7-16-13(20)11-8-14-4-5-15-11/h1-6,8,10,18H,7,9H2,(H,16,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZQCVJFQULZCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)CC(CNC(=O)C2=NC=CN=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2407618.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2407622.png)

![Methyl 4-[(1R*,4R*)-4-aminocyclohexylamino]methyl-benzoate dihydrochloride](/img/structure/B2407626.png)



![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-methylpiperazin-1-yl)propanamide dioxalate](/img/structure/B2407631.png)
![1-(3-Methoxyphenyl)-3-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)urea](/img/structure/B2407632.png)


![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2407637.png)
![1-O'-Tert-butyl 4-O-ethyl 1-(aminomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-1',4-dicarboxylate](/img/structure/B2407639.png)
